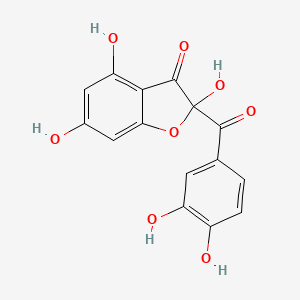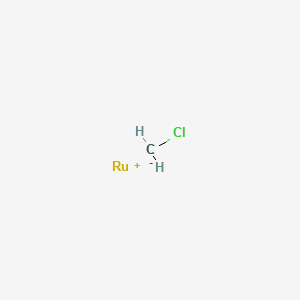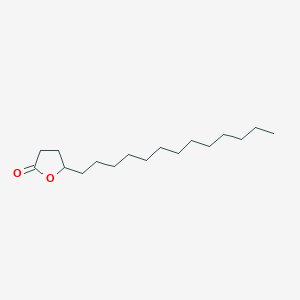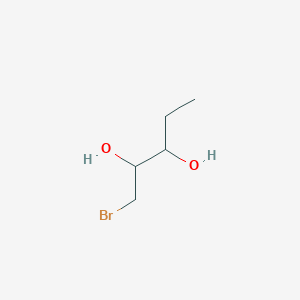![molecular formula C19H21NO2 B14328987 Ethanol, 2,2'-[(9-anthracenylmethyl)imino]bis- CAS No. 109297-66-7](/img/structure/B14328987.png)
Ethanol, 2,2'-[(9-anthracenylmethyl)imino]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2,2’-[(9-anthracenylmethyl)imino]bis- is a chemical compound known for its unique structure and properties It is characterized by the presence of an anthracene group attached to an ethanol backbone through an imino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[(9-anthracenylmethyl)imino]bis- typically involves the reaction of 9-anthracenemethanamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{9-Anthracenemethanamine} + \text{Ethylene Oxide} \rightarrow \text{Ethanol, 2,2’-[(9-anthracenylmethyl)imino]bis-} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of catalysts and specific reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-[(9-anthracenylmethyl)imino]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthracene derivatives.
Reduction: Reduction reactions can lead to the formation of reduced anthracene compounds.
Substitution: The imino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve nucleophilic or electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce dihydroanthracene compounds.
Scientific Research Applications
Ethanol, 2,2’-[(9-anthracenylmethyl)imino]bis- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.
Biology: Investigated for its potential interactions with biological molecules and its use in bioimaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-[(9-anthracenylmethyl)imino]bis- involves its interaction with molecular targets through its anthracene and imino groups. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(4-Methylphenyl)imino]bisethanol
- 2,2’-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)imino]bisethanol
- 2,2’-[(2-Dimethylaminoethyl)imino]bisethanol
Uniqueness
Ethanol, 2,2’-[(9-anthracenylmethyl)imino]bis- is unique due to the presence of the anthracene group, which imparts distinct fluorescent properties and reactivity. This makes it particularly valuable in applications requiring fluorescence and specific chemical interactions.
Properties
CAS No. |
109297-66-7 |
|---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-[anthracen-9-ylmethyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C19H21NO2/c21-11-9-20(10-12-22)14-19-17-7-3-1-5-15(17)13-16-6-2-4-8-18(16)19/h1-8,13,21-22H,9-12,14H2 |
InChI Key |
LEBZMXYJDNWXPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5R,7R,9R,10S,11R,13S,17R)-11-hydroxy-17-[(2S,5R)-2-hydroxy-5-(2-methylpropyl)-2,5-dihydrofuran-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14328908.png)

![[(Butylselanyl)ethynyl]benzene](/img/structure/B14328911.png)
![4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol](/img/structure/B14328920.png)







silane](/img/structure/B14328963.png)

![1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate](/img/structure/B14328986.png)
